![molecular formula C11H19Cl2N3O2 B6200618 methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride CAS No. 2680542-48-5](/img/new.no-structure.jpg)
methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride
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Overview
Description
Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design . This compound is characterized by the presence of a piperidine ring, a pyrazole ring, and a carboxylate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and short reaction times . Another approach involves the use of palladium-catalyzed enantioselective reactions to form the desired piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for enantioselective reactions, ionic liquids for multi-component reactions, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products with high efficiency and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 4-methyl-1-(piperidin-3-yl)-1H-pyrazole-5-carboxylate dihydrochloride can be compared with other piperidine derivatives, such as:
1-(1-Methyl-4-piperidinyl)piperazine: This compound has similar structural features but different biological activities and applications.
1-(4-Fluorobenzyl)-2-(4-(4-methyl-1H-pyrazol-1-yl)piperidin-1-yl)-1H-benzo[d]imidazole: This compound is a high-affinity H1-antihistamine with different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
2680542-48-5 |
---|---|
Molecular Formula |
C11H19Cl2N3O2 |
Molecular Weight |
296.2 |
Purity |
95 |
Origin of Product |
United States |
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